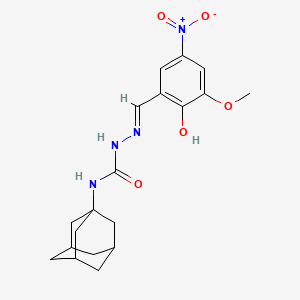![molecular formula C19H20FNO5 B6099150 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, commonly known as EFAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFAP is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) that are commonly used for their analgesic, antipyretic, and anti-inflammatory properties. In
Mecanismo De Acción
EFAP exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation, pain, and fever. EFAP selectively inhibits the activity of COX-2, which is the isoform of COX that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
EFAP has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and anti-cancer effects. EFAP has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. EFAP has also been shown to reduce pain and fever by inhibiting the production of prostaglandins. In addition, EFAP has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EFAP is its selective inhibition of COX-2, which makes it a promising candidate for the treatment of various inflammatory diseases. EFAP has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, EFAP has some limitations for lab experiments, including its poor solubility in water and its instability in acidic and basic conditions.
Direcciones Futuras
There are several future directions for the research on EFAP. One of the main directions is the development of EFAP-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the neuroprotective effects of EFAP in various neurological diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to investigate the potential anti-cancer effects of EFAP and its mechanism of action in cancer cells.
Métodos De Síntesis
The synthesis of EFAP involves a series of chemical reactions that start with the condensation of 4-ethoxy-3-methoxyaniline with 4-fluorobenzoyl chloride to form 3-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorobenzoyl)aminopropionic acid. This intermediate is then converted to EFAP through a series of chemical reactions that involve the use of strong acids and bases.
Aplicaciones Científicas De Investigación
EFAP has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. EFAP has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. EFAP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, EFAP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-3-26-16-9-6-13(10-17(16)25-2)15(11-18(22)23)21-19(24)12-4-7-14(20)8-5-12/h4-10,15H,3,11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSWNCCQCVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B6099076.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6099083.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B6099087.png)
![1-(2-fluorobenzyl)-N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinamine](/img/structure/B6099095.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![1-{2-hydroxy-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6099104.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)
![5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6099117.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6099159.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)